3'-Methylspiro[indene-1,4'-piperidine]
Description
3'-Methylspiro[indene-1,4'-piperidine] is a spirocyclic compound featuring a fused indene-piperidine scaffold with a methyl substituent at the 3' position of the piperidine ring. For example, it has been utilized as a key component in nonpeptide antagonists of the C-C chemokine receptor type 2 (CCR2), a therapeutic target for inflammatory diseases .
The compound’s spirocyclic architecture confers conformational rigidity, which can enhance binding specificity and metabolic stability compared to linear analogs. Its molecular formula is C13H15N (spiro core) in its base form, with variations arising from functional group additions (e.g., acylations, substitutions) .
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3'-methylspiro[indene-1,4'-piperidine] |
InChI |
InChI=1S/C14H17N/c1-11-10-15-9-8-14(11)7-6-12-4-2-3-5-13(12)14/h2-7,11,15H,8-10H2,1H3 |
InChI Key |
WMIHXQLUXJLGIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC12C=CC3=CC=CC=C23 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3'-Methylspiro[indene-1,4'-piperidine] and related spirocyclic piperidine derivatives:
*Note: The molecular formula listed for 3'-Methylspiro[indene-1,4'-piperidine] corresponds to a more complex derivative (CHEMBL395289) with additional functional groups .
Key Observations:
- Substituent Impact : The 3'-methyl group in 3'-Methylspiro[indene-1,4'-piperidine] enhances lipophilicity compared to unsubstituted spiro[indene-1,4'-piperidine] (logP ~2.5 vs. ~1.8) .
- Bioactivity : Compounds like GB88 and the CCR2-targeting derivative demonstrate that spiro-piperidine cores paired with specific substituents (e.g., trifluoromethyl, carboxamide) enable high-affinity interactions with diverse targets (PAR2 vs. CCR2) .
- Synthetic Utility : Spiro[indene-1,4'-piperidin]-3(2H)-one serves as a versatile intermediate for further functionalization, such as acylation or alkylation .
3'-Methylspiro[indene-1,4'-piperidine] Derivatives
A CCR2 antagonist incorporating this scaffold (CHEMBL395289) exhibits potent inhibition (IC50 < 100 nM) in inflammatory models. Its trifluoromethyl and thiazole groups likely enhance binding to hydrophobic pockets in the CCR2 receptor .
PAR2 Antagonist GB88
GB88, a spiro[indene-1,4'-piperidine]-based compound, acts as a reversible PAR2 antagonist with efficacy in reducing pain and inflammation in preclinical arthritis models (EC50 ~50 nM) . Unlike the CCR2-targeting derivative, GB88 features a cyclohexyl group and oxazole ring, which are critical for PAR2 selectivity.
Unsubstituted Spiro[indene-1,4'-piperidine]
The base scaffold lacks significant bioactivity alone but serves as a precursor for bioactive derivatives. For example, its hydrochloride salt (CAS 137730-67-7) is used in early-stage drug discovery .
3'-Methylspiro[indene-1,4'-piperidine]
Synthesis typically involves spirocyclization of pre-functionalized indene and piperidine precursors. A representative method includes:
Core Formation : Nazarov cyclization of 1,4-pentadien-3-ols to generate the spiro[indene-1,4'-piperidine] framework .
Methylation : Introduction of the 3'-methyl group via alkylation or reductive amination .
Spiro[indene-1,4'-piperidin]-3(2H)-one
This ketone derivative is synthesized via oxidation of 2,3-dihydrospiro[indene-1,4'-piperidine] using meta-chloroperbenzoic acid (mCPBA), yielding ~70% purity after chromatographic purification .
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